2,4,6-Tribromoaniline

Descripción general

Descripción

2,4,6-Tribromoaniline is a brominated derivative of aniline . It is used in the formulation of flame retardants incorporated into plastic materials . It also has a potential inhibitory effect on human cytochrome P 450 (CYP) 2E1 .

Synthesis Analysis

2,4,6-Tribromoaniline can be synthesized from aniline through a process known as bromination . The bromine atoms enter at the two ortho positions and the para position, forming 2,4,6-tribromoaniline . The presence of bromine atoms in tribromoaniline reduces the basic properties of the amino group .Molecular Structure Analysis

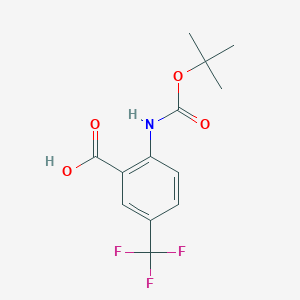

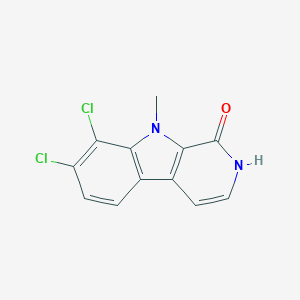

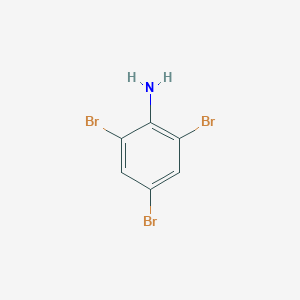

The molecular formula of 2,4,6-Tribromoaniline is C6H4Br3N . The molecular weight is 329.81 g/mol . The InChIKey is GVPODVKBTHCGFU-UHFFFAOYSA-N .Chemical Reactions Analysis

The reaction involves aniline undergoing bromination at the ortho and para positions due to the activating effect of the amino group . This results in 2,4,6-tribromoaniline .Physical And Chemical Properties Analysis

2,4,6-Tribromoaniline has a molecular weight of 329.81 g/mol . It is insoluble in water .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

2,4,6-Tribromoaniline is utilized in the synthesis of various pharmaceutical compounds. Its brominated structure makes it a valuable intermediate in creating active pharmaceutical ingredients (APIs). For instance, it can undergo diazotization reactions, which are pivotal in synthesizing certain azo compounds and pharmaceutical derivatives .

Agrochemical Production

In agrochemistry, 2,4,6-Tribromoaniline serves as a precursor for the development of agrochemicals such as pesticides and herbicides. Its ability to form stable aromatic compounds is exploited to enhance the efficacy and stability of these agrochemical products .

Fire-Extinguishing Agents

This compound is integral in formulating fire-extinguishing agents. The bromine atoms in 2,4,6-Tribromoaniline are responsible for its flame retardant properties, making it an essential component in creating fire-resistant materials and coatings .

Material Science

2,4,6-Tribromoaniline is used in material science, particularly in the development of flame retardants incorporated into plastic materials. Its high bromine content contributes to the flame-retardant characteristics of polymers, enhancing their safety and durability .

Environmental Science

In environmental science, 2,4,6-Tribromoaniline is used in the analysis of phenolic brominated flame retardants and their by-products in water. This application is crucial for monitoring and managing the environmental impact of these substances .

Analytical Chemistry

The compound finds applications in analytical chemistry, where it is used as a standard or reference material in various analytical techniques. Its well-defined properties and stability under different conditions make it suitable for calibrating instruments and validating analytical methods .

Synthetic Chemistry

2,4,6-Tribromoaniline is a versatile reagent in synthetic chemistry. It is involved in nucleophilic substitution reactions, where it can be transformed into other valuable brominated compounds, serving as a building block for more complex molecular syntheses .

Biochemistry Research

Although not directly involved in biological processes, 2,4,6-Tribromoaniline is used in biochemistry research to study the effects of brominated compounds on biological systems. Its interactions with enzymes and cellular components can provide insights into the biochemical pathways influenced by halogenated molecules .

Mecanismo De Acción

Target of Action

2,4,6-Tribromoaniline is a brominated derivative of aniline . It is primarily used in the organic synthesis of pharmaceuticals, agrochemicals, and fire-extinguishing agents . The compound’s primary targets are the molecules or structures in these applications that require the properties of a brominated aniline derivative.

Mode of Action

The mode of action of 2,4,6-Tribromoaniline involves a nucleophilic substitution reaction with bromine . The bromine atoms enter at the two ortho positions and the para position of the aniline molecule, resulting in the formation of 2,4,6-Tribromoaniline . This reaction reduces the basic properties of the amino group, and salts even with strong acids are almost completely hydrolyzed in the presence of water .

Biochemical Pathways

It is known that the compound is used as an intermediate in the formulation of flame retardants incorporated into plastic materials . The bromine atoms in the compound likely interact with other molecules in these pathways, affecting their downstream effects.

Result of Action

The result of the action of 2,4,6-Tribromoaniline is the formation of brominated products useful in various industrial applications. For example, it is used in the synthesis of flame retardants incorporated into plastic materials . The bromine atoms in the compound provide the necessary properties for these applications.

Action Environment

The action of 2,4,6-Tribromoaniline is influenced by environmental factors such as temperature, pH, and the presence of other reactants. For example, the nucleophilic substitution reaction with bromine occurs even in cold conditions . .

Safety and Hazards

2,4,6-Tribromoaniline is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Propiedades

IUPAC Name |

2,4,6-tribromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPODVKBTHCGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051733 | |

| Record name | 2,4,6-Tribromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [MSDSonline] | |

| Record name | 2,4,6-Tribromoaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2986 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

300 °C | |

| Record name | 2,4,6-TRIBROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ALCOHOL, CHLOROFORM, ETHER | |

| Record name | 2,4,6-TRIBROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.35 | |

| Record name | 2,4,6-TRIBROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

2,4,6-Tribromoaniline | |

Color/Form |

NEEDLES FROM ALCOHOL, BENZENE | |

CAS RN |

147-82-0, 52628-37-2 | |

| Record name | 2,4,6-Tribromoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Tribromoaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,4,6-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Tribromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tribromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIBROMOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C2N8WIL3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-TRIBROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

120-122 °C | |

| Record name | 2,4,6-TRIBROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key applications of 2,4,6-tribromoaniline?

A1: 2,4,6-Tribromoaniline (TBA) is primarily utilized as a flame retardant in epoxy resins [, , , ]. Its effectiveness stems from its synergistic action with other flame retardants like triphenyl phosphate and antimony trioxide (Sb2O3) [, ].

Q2: How does 2,4,6-tribromoaniline impact the thermal stability of cured epoxy resins?

A2: Research suggests that TBA, when used with a hydride curing agent, has a negligible impact on the heat resistance of cured epoxy resins [, ].

Q3: Are there any studies on incorporating 2,4,6-tribromoaniline into other polymer systems for flame retardancy?

A3: Yes, researchers have synthesized novel brominated benzoxazine monomers using 2,4,6-tribromoaniline, aiming to impart flame retardancy to the resulting polymers []. Additionally, a flame-retardant polyether polyol was synthesized using N,N-bis(2-hydroxyethyl)-2,4,6-tribromoaniline as a starting material, demonstrating its potential in polyurethane foam applications [].

Q4: Does 2,4,6-tribromoaniline affect the mechanical properties of epoxy resins?

A4: Studies indicate that incorporating a small amount of a toughening agent, like vinylpyridine-styrene-butadiene elastomeric nanoparticles, alongside TBA and Sb2O3, can enhance both the toughness and flame retardancy of the epoxy resin without significant adverse effects [].

Q5: What is the molecular formula and weight of 2,4,6-tribromoaniline?

A5: The molecular formula of 2,4,6-tribromoaniline is C6H4Br3N, and its molecular weight is 329.83 g/mol.

Q6: What spectroscopic techniques have been employed to characterize 2,4,6-tribromoaniline?

A6: Researchers have utilized various spectroscopic methods for the characterization of 2,4,6-tribromoaniline and its derivatives, including Fourier-transform infrared spectroscopy (FTIR) [, , , ], nuclear magnetic resonance spectroscopy (NMR) [, , ], and Raman spectroscopy []. These techniques provide valuable information about the compound's molecular structure and vibrational modes.

Q7: Have there been computational studies on 2,4,6-tribromoaniline?

A7: Yes, density functional theory (DFT) calculations have been employed to investigate the adsorption of 2,4,6-tribromoaniline onto various nanomaterials, including graphene, fullerene, and fullerene-like nanocages []. These studies provide insights into the interaction mechanisms and electronic properties of the compound upon adsorption.

Q8: What is known about the environmental impact of 2,4,6-tribromoaniline?

A8: 2,4,6-Tribromoaniline has been identified as an environmental contaminant, particularly in river sediments impacted by industrial discharge []. Its presence alongside other brominated compounds raises concerns about potential ecotoxicological effects.

Q9: Is 2,4,6-tribromoaniline biodegradable?

A9: While specific biodegradation pathways haven't been extensively studied in the provided literature, a marine microalga was found to biosynthesize 2,4,6-tribromoaniline []. This finding suggests the possibility of microbial degradation pathways in the environment.

Q10: Are there any known safety concerns associated with handling 2,4,6-tribromoaniline?

A10: While specific safety data isn't extensively discussed in the provided research, handling halogenated anilines, including 2,4,6-tribromoaniline, requires caution due to their potential toxicity []. Appropriate personal protective equipment and safe handling practices should always be employed.

Q11: How is 2,4,6-tribromoaniline typically quantified in various matrices?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for the quantification of 2,4,6-tribromoaniline in environmental samples and other matrices [, ]. This method offers high sensitivity and selectivity for the analysis of trace amounts of the compound.

Q12: Are there specific analytical methods for detecting 2,4,6-tribromoaniline in color additives?

A12: Yes, solid-phase microextraction coupled with gas chromatography-mass spectrometry (SPME-GC-MS) has been used to determine the presence of 2,4,6-tribromoaniline in color additives like D&C Red Nos. 21 and 22 []. This technique is advantageous for analyzing complex matrices and trace-level contaminants.

Q13: When was 2,4,6-tribromoaniline first synthesized and what were the initial areas of interest?

A13: While the provided literature doesn't pinpoint the exact date of first synthesis, early research on 2,4,6-tribromoaniline focused on its crystal structure [] and the study of its molecular polarizability through measurements of molar Kerr constants [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.